molecular formula C20H20FN3O2S B2651589 2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide CAS No. 1396855-32-5

2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide

Cat. No.: B2651589
CAS No.: 1396855-32-5
M. Wt: 385.46
InChI Key: JAGOSAKRZBAGRX-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide is a complex organic compound that features a fluorophenyl group, a thienyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst. The specific conditions and reagents used can vary, but the general process involves the following steps:

Chemical Reactions Analysis

2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and thienyl groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Its unique structure makes it a candidate for drug discovery, particularly in the search for new treatments for diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The fluorophenyl and thienyl groups may interact with enzymes or receptors, while the oxadiazole ring could play a role in stabilizing the compound’s structure. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide can be compared to other compounds with similar structures, such as:

    2-(3-fluorophenyl)-N-{1-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide: This compound has a similar structure but with a different substitution pattern on the thiophene ring.

    2-(3-chlorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide: This compound features a chlorine atom instead of a fluorine atom, which can affect its reactivity and interactions.

    2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propionamide: This compound has a similar structure but with a different acyl group.

Properties

IUPAC Name

2-(3-fluorophenyl)-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c21-16-6-4-5-14(11-16)12-17(25)23-20(8-2-1-3-9-20)19-22-18(24-26-19)15-7-10-27-13-15/h4-7,10-11,13H,1-3,8-9,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGOSAKRZBAGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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